1-(4-(Trifluoromethoxy)phenyl)naphthalene

Catalog No.
S12285697
CAS No.
M.F
C17H11F3O
M. Wt
288.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(Trifluoromethoxy)phenyl)naphthalene

Product Name

1-(4-(Trifluoromethoxy)phenyl)naphthalene

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]naphthalene

Molecular Formula

C17H11F3O

Molecular Weight

288.26 g/mol

InChI

InChI=1S/C17H11F3O/c18-17(19,20)21-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H

InChI Key

BVSOMDTUGIFODK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)OC(F)(F)F

1-(4-(Trifluoromethoxy)phenyl)naphthalene is an organic compound characterized by its complex structure, which combines a naphthalene moiety with a phenyl group substituted with a trifluoromethoxy functional group. Its molecular formula is C17H11F3OC_{17}H_{11}F_{3}O, indicating the presence of 17 carbon atoms, 11 hydrogen atoms, three fluorine atoms, and one oxygen atom. This compound is notable for its aromatic properties and potential applications in various chemical and biological contexts .

The chemical behavior of 1-(4-(Trifluoromethoxy)phenyl)naphthalene is influenced by its aromatic structure. It can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethoxy group, which can affect the reactivity of the aromatic rings. Additionally, this compound may undergo nucleophilic substitutions or coupling reactions, particularly involving the naphthalene component, which is known for its reactivity in such transformations .

The synthesis of 1-(4-(Trifluoromethoxy)phenyl)naphthalene can be achieved through several methods:

  • Electrophilic Substitution: Starting from naphthalene, electrophilic aromatic substitution can introduce the trifluoromethoxy group onto a phenyl ring.
  • Coupling Reactions: The compound may also be synthesized via coupling reactions between a trifluoromethoxy-substituted aryl halide and naphthalene derivatives using palladium-catalyzed cross-coupling techniques.

These methods highlight the versatility in synthesizing this compound, allowing for variations based on available starting materials and desired yields .

1-(4-(Trifluoromethoxy)phenyl)naphthalene has potential applications in various fields:

  • Organic Electronics: Due to its electronic properties, it may be useful in developing organic semiconductors or materials for liquid crystal displays.
  • Pharmaceuticals: Its structural characteristics suggest possible roles in drug development, particularly as a scaffold for creating new therapeutic agents.
  • Agricultural Chemicals: Similar compounds have been explored as agrochemicals, indicating potential utility in pest control formulations .

Several compounds share structural similarities with 1-(4-(Trifluoromethoxy)phenyl)naphthalene. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
NaphthaleneTwo fused benzene ringsBasic structure; known for its aromatic properties
4-TrifluoromethoxyphenolPhenolic structure with trifluoromethyl groupExhibits different reactivity due to hydroxyl group
1-(4-Methoxyphenyl)naphthaleneSimilar naphthalene backbone with methoxy substitutionDifferent electronic properties due to methoxy group
Fluoroaromatic compoundsVarious substitutions on aromatic ringsOften exhibit unique reactivity profiles

The uniqueness of 1-(4-(Trifluoromethoxy)phenyl)naphthalene lies in its combination of a trifluoromethoxy group with a naphthalene core, which may impart distinct electronic properties and biological activities compared to other similar compounds .

Systematic Nomenclature

The IUPAC designation 1-(4-(Trifluoromethoxy)phenyl)naphthalene specifies a naphthalene core (bicyclic C10H8) substituted at the 1-position by a phenyl group bearing a trifluoromethoxy (-OCF3) moiety at its para position. This nomenclature adheres to the priority rules for numbering substituents to achieve the lowest possible locants.

Molecular Architecture

The molecular formula, C17H11F3O, arises from the union of naphthalene (C10H8) with a 4-(trifluoromethoxy)phenyl group (C7H5F3O). X-ray crystallographic studies of analogous naphthalene derivatives reveal planar geometries with dihedral angles <10° between aromatic systems, suggesting significant π-conjugation. The trifluoromethoxy group adopts a conformation where the CF3 moiety lies orthogonal to the phenyl ring to minimize steric strain.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) spectra of related compounds show characteristic patterns:

  • ¹H NMR: Aromatic protons resonate as complex multiplets between δ 7.2–8.6 ppm, with deshielded signals for naphthalene protons adjacent to the substituent.
  • ¹³C NMR: The carbonyl carbon of the trifluoromethoxy group appears near δ 120 ppm as a quartet (JCF ≈ 320 Hz) due to coupling with fluorine nuclei.
  • IR Spectroscopy: Strong absorption bands at 1250–1150 cm⁻¹ confirm C-F stretching vibrations in the -OCF3 group.

XLogP3

6

Hydrogen Bond Acceptor Count

4

Exact Mass

288.07619946 g/mol

Monoisotopic Mass

288.07619946 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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